3-Amino-azetidine-1,3-dicarboxylic acid 1-tert-butyl ester 3-ethyl ester hydrochloride

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

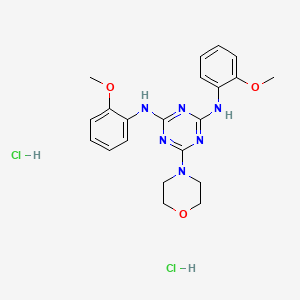

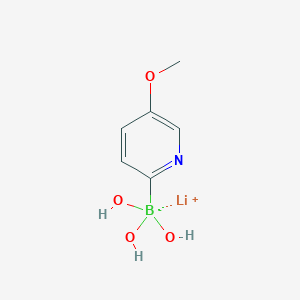

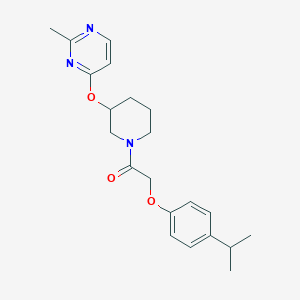

“3-Amino-azetidine-1,3-dicarboxylic acid 1-tert-butyl ester 3-ethyl ester hydrochloride” is a chemical compound with the formula C11H21ClN2O4 . It is used in the pharmaceutical industry as a building block .

Synthesis Analysis

The synthesis of azetidine derivatives, including “3-Amino-azetidine-1,3-dicarboxylic acid 1-tert-butyl ester 3-ethyl ester hydrochloride”, has been studied . The four stereoisomers of azetidine-2,3-dicarboxylic acid were synthesized in a stereocontrolled fashion following two distinct strategies: one providing the two cis-ADC enantiomers and one giving access to the two trans-ADC enantiomers .Molecular Structure Analysis

The molecular structure of this compound includes an azetidine ring, which is a four-membered cyclic amine. It also contains two ester groups and an amino group .Physical And Chemical Properties Analysis

The molecular weight of “3-Amino-azetidine-1,3-dicarboxylic acid 1-tert-butyl ester 3-ethyl ester hydrochloride” is 280.7509 . Other physical and chemical properties such as melting point, boiling point, and density are not mentioned in the available resources.Wissenschaftliche Forschungsanwendungen

Synthesis of Enantiopure Compounds

Azetidine derivatives, including variants similar to the specified chemical, serve as critical intermediates in the synthesis of enantiopure compounds. Sajjadi and Lubell (2008) developed a method for synthesizing azetidine-2-carboxylic acid (Aze) analogs with various heteroatomic side chains, demonstrating the utility of these chimeras in studying peptide activity and the influence of conformation on biological functions (Sajjadi & Lubell, 2008).

Prodrug Development

Azetidine derivatives have been explored as prodrugs, aiming to improve pharmacokinetic properties and enhance drug delivery. Parang, Wiebe, and Knaus (2000) reviewed various strategies for designing prodrugs of AZT (3'-Azido-2',3'-dideoxythymidine), utilizing azetidine-based esters to bypass initial phosphorylation steps, reduce toxicity, and achieve targeted drug delivery (Parang, Wiebe, & Knaus, 2000).

Biological and Agricultural Implications

The presence of azetidine-2-carboxylic acid in garden beets and its potential implications for human health and agriculture have been documented, highlighting the significance of understanding azetidine derivatives in the food chain and their biological effects (Rubenstein et al., 2006).

Antimicrobial Applications

Studies on substituted phenyl azetidines have explored their potential as antimicrobial agents, suggesting the application of azetidine derivatives in developing new antimicrobial compounds (Doraswamy & Ramana, 2013).

Synthetic Chemistry and Molecular Design

The utility of azetidine derivatives in synthetic chemistry is vast, with applications in the modular synthesis of azetidines and the development of new synthetic routes for functionalized compounds. This includes the synthesis of azetidine-containing pharmaceuticals and the exploration of their rearrangement reactions for the generation of new molecular structures (Fawcett et al., 2019).

Eigenschaften

IUPAC Name |

1-O-tert-butyl 3-O-ethyl 3-aminoazetidine-1,3-dicarboxylate;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H20N2O4.ClH/c1-5-16-8(14)11(12)6-13(7-11)9(15)17-10(2,3)4;/h5-7,12H2,1-4H3;1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QIXBCOOTMVQFOG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1(CN(C1)C(=O)OC(C)(C)C)N.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H21ClN2O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

280.75 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Amino-azetidine-1,3-dicarboxylic acid 1-tert-butyl ester 3-ethyl ester hydrochloride | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

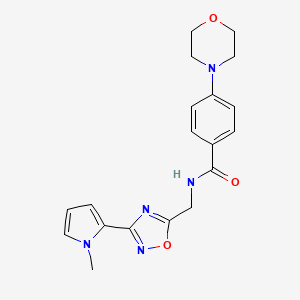

![3-[2-[4-[(6-Methylpyridazin-3-yl)oxymethyl]piperidin-1-yl]-2-oxoethyl]quinazolin-4-one](/img/structure/B2880624.png)

![N-(3-chloro-2-methylphenyl)-2-((9-(4-methoxyphenyl)pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-3-yl)thio)acetamide](/img/no-structure.png)

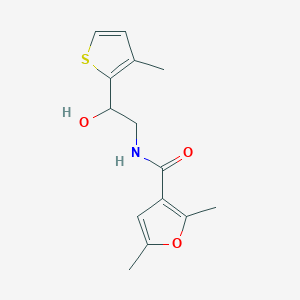

![N-cyclohexyl-2-[[4-(2,5-dimethylphenyl)-5-[(2,4-dioxo-1H-pyrimidin-6-yl)methyl]-1,2,4-triazol-3-yl]sulfanyl]acetamide](/img/structure/B2880631.png)

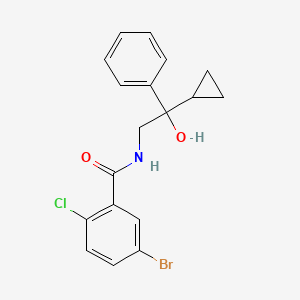

![1-{2-[(5-Phenyl-1,3,4-oxadiazol-2-yl)sulfanyl]acetyl}piperidine-4-carboxylic acid](/img/structure/B2880637.png)

![N-(2-methyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)-3-tosylpropanamide](/img/structure/B2880640.png)